molecular formula C53H94O6 B1263400 TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3]

TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3]

Cat. No. B1263400
M. Wt: 827.3 g/mol
InChI Key: PVMBAGXWHHZKFP-JMPJWMFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3] is a triglyceride.

Scientific Research Applications

1. Analytical Methods in Research

A study by Abdelrahman and Abdelaleem (2016) developed selective and precise methods for determining specific compounds, including isopropamide iodide (ISO). These methods are crucial for ensuring the accuracy and precision in analytical chemistry, which can be applicable in analyzing structures similar to TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3] (Abdelrahman & Abdelaleem, 2016).

2. Protein Relative Expression Studies

Breitwieser et al. (2011) highlighted the use of isobaric labeling technologies in protein content comparison. This methodology is significant in protein-related studies, where understanding the interaction and behavior of complex lipid structures, like TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3], is essential (Breitwieser et al., 2011).

3. Thermogravimetric Analysis in Combustion Studies

The research by Frazier et al. (1982) employed thermogravimetry (TG) in assessing the effectiveness of SO2 sorbents in combustion. Such methods can be pivotal in studying the thermal behavior and stability of complex lipids like TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3] (Frazier et al., 1982).

4. Nanocrystallite Growth and Surface Modification Studies

The study by Ko et al. (2014) on the growth kinetics of TiO2 nanocrystallites modified with ZnO, using thermogravimetric and differential thermal analysis (TG/DTA), can provide insights into the thermal properties and stability of complex lipids like TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3] (Ko et al., 2014).

5. Theory-Guided Data Science in Scientific Discovery

Karpatne et al. (2016) discussed the role of theory-guided data science (TGDS) in scientific research, enhancing the effectiveness of data science models in complex scientific problems. This approach can be beneficial in understanding and modeling the behavior of complex molecular structures like TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3] (Karpatne et al., 2016).

properties

Product Name

TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3]

Molecular Formula

C53H94O6

Molecular Weight

827.3 g/mol

IUPAC Name

[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C53H94O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h16,19-21,23-26,50H,4-15,17-18,22,27-49H2,1-3H3/b19-16-,23-20-,24-21-,26-25-/t50-/m1/s1

InChI Key

PVMBAGXWHHZKFP-JMPJWMFJSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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